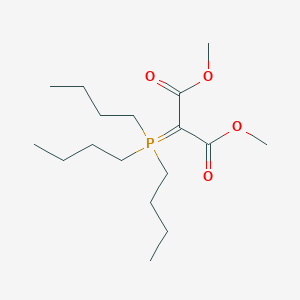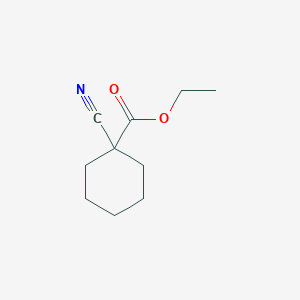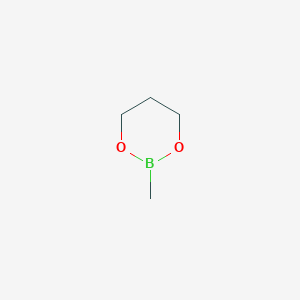![molecular formula C8H13NO B1624845 1-アザビシクロ[3.3.1]ノナン-3-オン CAS No. 29170-80-7](/img/structure/B1624845.png)
1-アザビシクロ[3.3.1]ノナン-3-オン
概要
説明
1-Azabicyclo[331]nonan-3-one is a bicyclic organic compound featuring a nitrogen atom within its structure This compound is notable for its rigid bicyclic framework, which imparts unique chemical properties and reactivity
科学的研究の応用
1-Azabicyclo[3.3.1]nonan-3-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing into its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the synthesis of various industrial chemicals and materials.
作用機序
Target of Action
The primary targets of 1-Azabicyclo[33It’s known that this compound is used as a precursor in the synthesis of various biologically active compounds .
Mode of Action
The mode of action of 1-Azabicyclo[3.3.1]nonan-3-one is primarily through its role as a precursor in the synthesis of other compounds. For instance, it’s used in the synthesis of 3-azabicyclo[3.3.1]nonane derivatives . It’s also used in the synthesis of 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9,5′-spiro-1′,2′,4′-triazolidine-3′-thiones, which have shown potent antibacterial activity .
Biochemical Pathways
The biochemical pathways affected by 1-Azabicyclo[33It’s known that the compound can catalyze the oxidation of alcohols to afford the corresponding carbonyl compounds .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1-Azabicyclo[33The compound’s role as a precursor in the synthesis of other compounds suggests that its bioavailability would be dependent on the properties of the resulting compounds .
Result of Action
The molecular and cellular effects of 1-Azabicyclo[3.3.1]nonan-3-one are primarily seen through the actions of the compounds it helps synthesize. For example, 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9,5′-spiro-1′,2′,4′-triazolidine-3′-thiones, synthesized using 1-Azabicyclo[3.3.1]nonan-3-one, have shown potent antibacterial activity .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 1-Azabicyclo[33The compound’s role as a precursor in the synthesis of other compounds suggests that its action and efficacy would be influenced by the conditions under which these syntheses take place .
生化学分析
Biochemical Properties
It is known that the azabicyclo[3.3.1]nonane moiety is attractive to researchers for use in asymmetric catalysis or as potent anticancer entities .
Molecular Mechanism
It has been suggested that the azabicyclo[3.3.1]nonane ring adopts chair-envelope conformation having exo-C2,C4-aromatic substituents .
準備方法
Synthetic Routes and Reaction Conditions
1-Azabicyclo[3.3.1]nonan-3-one can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, a typical synthetic route might involve the reaction of a suitable amine with a cyclic ketone, followed by cyclization to form the bicyclic structure. The reaction conditions often include the use of strong acids or bases to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of 1-Azabicyclo[3.3.1]nonan-3-one may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as distillation or crystallization to isolate the desired product.
化学反応の分析
Types of Reactions
1-Azabicyclo[3.3.1]nonan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst or nucleophiles under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.
類似化合物との比較
Similar Compounds
1-Azabicyclo[2.2.2]octan-3-one: Another bicyclic compound with a similar structure but different ring size.
1-Azabicyclo[4.3.1]decane: A larger bicyclic compound with additional carbon atoms in the ring system.
Uniqueness
1-Azabicyclo[3.3.1]nonan-3-one is unique due to its specific ring size and the presence of a nitrogen atom within the bicyclic framework. This imparts distinct chemical properties and reactivity compared to other bicyclic compounds, making it a valuable compound for various applications in research and industry.
特性
IUPAC Name |
1-azabicyclo[3.3.1]nonan-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO/c10-8-4-7-2-1-3-9(5-7)6-8/h7H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCZITSRPFSQODU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(=O)CN(C1)C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20438801 | |
| Record name | 1-azabicyclo[3.3.1]nonan-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20438801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29170-80-7 | |
| Record name | 1-azabicyclo[3.3.1]nonan-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20438801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5,6-Dihydro-4H-thieno[2,3-b]thiopyran-4-one](/img/structure/B1624764.png)
![4,10-Bis[(8-hydroxy-2-quinolinyl)methyl]-1,7,13-trithia-4,10-diazacyclohexadecan-15-OL](/img/structure/B1624766.png)




![3-Phenyl-[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B1624773.png)
![Methyl 8-[3-(2-hydroxyoctyl)oxiran-2-yl]octanoate](/img/structure/B1624775.png)




